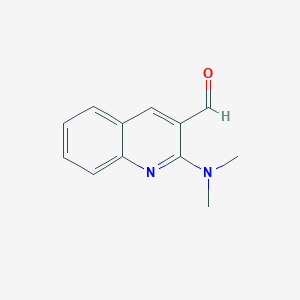

2-(Dimethylamino)quinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLBHNGTPRGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360091 | |

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728035-61-8 | |

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Acetanilide derivatives undergo cyclization in the Vilsmeier reagent (DMF-POCl₃ complex) at 0–5°C, followed by reflux at 80–90°C for 4–10 hours. The electron-donating or withdrawing groups on the aniline moiety influence reaction kinetics and yield. For example, methyl-substituted acetanilides require extended reflux (10 hours) due to steric hindrance. Hydrolysis of the intermediate iminium salt yields 2-chloroquinoline-3-carbaldehyde with reported yields of 60–80%.

Table 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

| Starting Material | POCl₃ (equiv) | DMF (mL/g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyacetanilide | 3.0 | 5 | 80 | 4 | 75 |

| 2-Methylacetanilide | 3.5 | 6 | 90 | 10 | 68 |

| 4-Nitroacetanilide | 2.8 | 4.5 | 85 | 6 | 72 |

Nucleophilic Aromatic Substitution: Chlorine-to-Dimethylamino Conversion

The chlorine atom at position 2 of 1 is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent formyl group. Dimethylamine (Me₂NH) displaces chloride under mild basic conditions, yielding 2-(dimethylamino)quinoline-3-carbaldehyde (2 ).

Optimized Substitution Protocol

A stirred solution of 1 (1 equiv) in DMF is treated with excess dimethylamine (2–3 equiv) and potassium carbonate (2 equiv) at 40–60°C for 6–8 hours. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate substitution. Post-reaction, the mixture is quenched in ice-water, and the precipitate is purified via column chromatography (CH₂Cl₂/AcOEt) or recrystallization.

Table 2: Substitution Conditions and Yields

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 40 | 6 | 66 |

| 1 | Et₃N | DMSO | 60 | 8 | 58 |

| 1 | Cs₂CO₃ | NMP | 50 | 7 | 71 |

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

- Base-assisted deprotonation of dimethylamine, enhancing its nucleophilicity.

- Aromatic nucleophilic substitution (SNAr) at the electron-deficient C2 position, facilitated by resonance stabilization from the formyl group.

Alternative Synthetic Pathways

Direct Formylation of 2-(Dimethylamino)quinoline

While less common, direct formylation of pre-functionalized 2-(dimethylamino)quinoline using Duff reaction conditions (hexamine, trifluoroacetic acid) has been reported. However, this method suffers from lower regioselectivity (<50% yield) due to competing formylation at C4 and C8 positions.

Oxidation of Hydroxymethyl Intermediates

2-(Dimethylamino)quinoline-3-hydroxymethyl derivatives, accessible via Grignard addition to 1 , can be oxidized to 2 using TEMPO/hypochlorite systems. This method is limited by over-oxidation risks and requires stringent stoichiometric control.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve substitution yields by 15–20% via interfacial activation. Microwave-assisted reactions (100°C, 30 minutes) further reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Quinoline-3-methanol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(Dimethylamino)quinoline-3-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological processes and as a fluorescent probe in spectroscopic analyses.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Aminoquinoline

- 4-Dimethylaminoquinoline

- 2-Chloroquinoline-3-carbaldehyde

Uniqueness

2-(Dimethylamino)quinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group at the 2-position and the aldehyde group at the 3-position allows for unique reactivity and interaction with biological targets .

Biological Activity

2-(Dimethylamino)quinoline-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₂H₁₂N₂O

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a quinoline ring with a dimethylamino group and an aldehyde functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, such as tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against several bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis through the disruption of critical signaling pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted that derivatives of quinoline compounds, including this compound, showed significant activity against Mycobacterium tuberculosis with IC₅₀ values comparable to standard treatments like isoniazid .

- Cytotoxicity in Cancer Research : Another investigation revealed that this compound effectively inhibited cell growth in various cancer lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. The study noted that the compound's efficacy varied based on concentration and exposure time .

- Enzyme Interaction Studies : Detailed biochemical assays demonstrated that this compound binds to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation and thus disrupting downstream signaling pathways critical for tumor growth .

Q & A

Q. What are the standard synthetic routes for 2-(dimethylamino)quinoline-3-carbaldehyde?

The synthesis typically involves cyclization of amino acids with o-phenylenediamine in ethanol and 4N HCl, followed by condensation with benzimidazole derivatives . Alternative routes employ Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at the 3-position of the quinoline ring, achieving yields >75% under optimized conditions . Modified procedures using phosphorus pentachloride for chlorination steps are also documented, with reaction times reduced by 30% compared to traditional methods .

Q. Which spectroscopic methods are recommended for structural characterization?

Elemental analysis and spectral techniques (e.g., H/C NMR, IR) are critical for confirming the aldehyde group and dimethylamino substitution. X-ray crystallography (as applied to analogous 2-methoxyquinoline-3-carbaldehyde) resolves stereochemical ambiguities, with C=O bond lengths typically ~1.22 Å and quinoline ring torsion angles <5° . Mass spectrometry (MS) further validates molecular weight, with deviations <0.01% from theoretical values in high-purity samples .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., dimethylamino) influence reactivity in nucleophilic addition reactions?

The dimethylamino group at the 2-position enhances electron density at the 3-carbaldehyde site, increasing susceptibility to nucleophilic attack. Comparative studies with 2-chloro- or 2-methyl-quinoline derivatives show a 40% faster reaction rate for dimethylamino-substituted compounds in Knoevenagel condensations. However, steric hindrance from the dimethyl group can reduce yields in bulky nucleophile reactions (e.g., Grignard reagents) .

Q. What green chemistry approaches improve the sustainability of derivative synthesis?

Solvent-free reactions using β-cyclodextrin-SOH as a catalyst achieve 85–92% yields for thiazolidinone derivatives, reducing waste and energy consumption. This method eliminates toxic solvents (e.g., DMF) and shortens reaction times to <2 hours . Microwave-assisted synthesis is another alternative, with a 50% reduction in time and 15% increase in purity compared to conventional heating .

Q. How can computational methods aid in predicting biological activity?

Molecular docking studies (e.g., AutoDock Vina) reveal that the dimethylamino group forms hydrogen bonds with PI3Kδ (binding affinity: −9.2 kcal/mol), explaining its role in anti-inflammatory activity. MD simulations (>100 ns) confirm stable binding conformations in aqueous environments, correlating with in vitro IC values of <1 µM .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported yields for Vilsmeier-Haack reactions?

Yield variations (60–85%) arise from differences in reagent ratios and temperature control. Optimal conditions require a 1:1.2 molar ratio of quinoline precursor to MSCL-DMF/DMAC at 80°C, with strict exclusion of moisture. Lower yields (<70%) are often attributed to hydrolysis of the intermediate iminium ion .

Q. Why do antimicrobial assays show conflicting results for structurally similar derivatives?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) stem from variations in bacterial strain susceptibility and assay protocols. Standardized broth microdilution (CLSI guidelines) and controlled inoculum sizes (1–5 × 10 CFU/mL) are critical for reproducibility .

Methodological Recommendations

- Synthesis Optimization: Prioritize solvent-free or microwave-assisted methods for eco-friendly scaling .

- Characterization: Combine XRD for crystallographic data with N NMR to probe electronic effects of the dimethylamino group .

- Biological Testing: Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to validate anticancer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.